1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-26(24,25)22-10-4-14(5-11-22)17(23)21-12-15-16(20-9-8-19-15)13-2-6-18-7-3-13/h2-3,6-9,14H,4-5,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKUXWYZNOYZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide is the Phosphatidylinositol-3-kinase (PI3K). PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors.
Mode of Action
1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide: interacts with its target, PI3K, by inhibiting its activity. This inhibition disrupts the PI3K/Akt signaling pathway, which is often deregulated in various types of tumors.
Biochemical Pathways
The compound affects the PI3K/Akt signaling pathway. By inhibiting PI3K, 1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide prevents the activation of Akt, a protein that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.
Pharmacokinetics
The ADME properties of 1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide Similar compounds have been found to be orally bioavailable, suggesting that this compound may also have good oral bioavailability.
Result of Action
The molecular and cellular effects of 1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide ’s action include the disruption of the PI3K/Akt signaling pathway. This disruption can lead to the inhibition of cell proliferation and migration, and the induction of apoptosis, which are crucial for the treatment of cancer.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound is compared below with two analogs from recent literature and screening databases to highlight structural and functional distinctions.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Divergence: The target compound uniquely combines a pyrazine-pyridine arm with a sulfonylated piperidine, distinguishing it from the phenyl-linked pyrazine in Compound 61 and the extended diethylamino-propyl chain in ’s analog . The methanesulfonyl group in the target may confer greater polarity (logP ~1.2 predicted) compared to the lipophilic isopropoxy group in Compound 61 (logP ~2.5) .
Synthetic Accessibility :
- Compound 61’s high yield (97.9%) suggests efficient deprotection strategies for piperidine analogs , which could be adapted for the target compound’s synthesis.
Biological Implications: The pyridinyl-pyrazinyl motif in the target is structurally analogous to kinase inhibitors (e.g., JAK2/3 inhibitors), whereas the pyrido-pyrazinone in ’s compound may favor redox-related interactions .
Q & A
Basic Synthesis and Purification
Q: What are the key steps in synthesizing 1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide? A: The synthesis typically involves:
Intermediate Formation : Preparation of pyridinyl and pyrazinyl intermediates via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) to assemble the heteroaromatic core .
Piperidine Functionalization : Methanesulfonylation of the piperidine ring using methanesulfonyl chloride under basic conditions.
Carboxamide Coupling : Reaction of the piperidine-4-carboxylic acid derivative with the pyrazinyl-methylamine intermediate via amide bond formation, often employing coupling agents like EDC/HOBt .
Purification : Column chromatography (e.g., silica gel, eluting with CH₂Cl₂/MeOH gradients) or recrystallization to achieve ≥98% purity (HPLC) .
Advanced Synthesis: Orthogonal Protection Strategies
Q: How can orthogonal protection strategies enhance the synthesis of analogs? A: To avoid side reactions during functionalization:
- Use tert-butoxycarbonyl (Boc) for amine protection, which is stable under basic conditions and removable via TFA .
- Employ benzyl groups for hydroxyl or sulfonamide protection, cleaved by hydrogenolysis .
- Example: In piperidine derivatives, Boc protection allows selective sulfonylation at the 1-position while preserving the carboxamide group at the 4-position .
Structural Characterization
Q: Which analytical techniques are critical for confirming structure and purity? A:
- NMR Spectroscopy :
- XRPD : Validates crystallinity; absence of amorphous peaks indicates high purity .
- Elemental Analysis : Matches calculated vs. experimental C/H/N/S values (e.g., C: 54.2%, H: 5.1%, N: 18.4%) .
Biological Target Hypotheses
Q: What are plausible biological targets for this compound? A: Based on structural analogs:
- Kinase Inhibition : Pyridopyrazine derivatives (e.g., p38 MAP kinase inhibitors in ) suggest potential kinase-targeted activity.
- Akt Inhibition : Carboxamide-piperidine motifs (e.g., AZD5363 in ) indicate possible ATP-competitive binding in kinase domains.
- In Silico Docking : Use tools like AutoDock to predict binding to Akt or MAP kinase ATP pockets, guided by pyridine-pyrazine π-π stacking and sulfonamide H-bonding .
Safety and Handling
Q: What safety precautions are required for handling this compound? A:
- Hazard Classification : Acute toxicity (Category 4 for oral/dermal/inhalation; H312/H332) .
- Protective Measures :
- Spill Response : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Data Contradiction Analysis
Q: How to resolve discrepancies in reported NMR spectra or yields? A: Common issues and solutions:
- Solvent Effects : Chemical shifts vary with DMSO-d₆ vs. CDCl₃; cross-check with literature (e.g., vs. 20).
- Impurity Peaks : Trace solvents (e.g., EtOAc at δ 1.2 ppm) or unreacted intermediates suggest incomplete purification .
- Yield Variability : Optimize stoichiometry (e.g., 1.2 eq. methanesulfonyl chloride) and reaction time (e.g., 12–16 hr for sulfonylation) .
Structure-Activity Relationship (SAR) Studies
Q: How to design analogs to probe biological activity? A: Key modifications:
- Pyrazine Substitution : Replace pyridin-4-yl with pyridin-3-yl to alter steric/electronic profiles .
- Sulfonamide vs. Carboxamide : Compare 1-methanesulfonyl with 1-acetyl or 1-tosyl groups to assess H-bond donor/acceptor roles .
- Piperidine Rigidity : Introduce sp³-hybridized substituents (e.g., 4-methylpiperidine) to evaluate conformational effects on binding .
Reaction Optimization via DoE
Q: How to apply Design of Experiments (DoE) to optimize synthesis? A: Example for Suzuki coupling:
- Factors : Catalyst loading (0.5–5 mol%), temperature (60–100°C), base (K₂CO₃ vs. Cs₂CO₃).
- Response Variables : Yield, purity.
- Statistical Model : Use a central composite design to identify optimal conditions (e.g., 2 mol% Pd(PPh₃)₄, 80°C, Cs₂CO₃ in THF/H₂O) .
Stability Under Storage
Q: What storage conditions ensure long-term stability? A:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Light Sensitivity : Protect from UV exposure (amber glass vials) due to aryl-heteroaryl chromophores .
- Humidity Control : Use desiccants (silica gel) to avoid carboxamide degradation .
Computational Modeling for Mechanism Elucidation
Q: How to model reaction mechanisms for sulfonylation or amide coupling? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
